molecular formula C12H21N5O3 B12852101 1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B12852101
M. Wt: 283.33 g/mol
InChI Key: WMEMBXPFEBZXRS-UHFFFAOYSA-N
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Description

1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features both piperidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(aminomethyl)piperidin-1-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Similar structure but lacks the nitro group.

    1-(4-(aminomethyl)piperidin-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol: Similar structure with a methyl group instead of a nitro group.

Uniqueness

1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both the piperidine and imidazole rings, as well as the nitro group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C12H21N5O3/c13-7-10-1-4-15(5-2-10)8-11(18)9-16-6-3-14-12(16)17(19)20/h3,6,10-11,18H,1-2,4-5,7-9,13H2

InChI Key

WMEMBXPFEBZXRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC(CN2C=CN=C2[N+](=O)[O-])O

Origin of Product

United States

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